1-Cyclopentyl-4-(ethylsulfonyl)piperazine
Description
1-Cyclopentyl-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and an ethylsulfonyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotics, antidepressants, and enzyme inhibitors.
Properties
Molecular Formula |
C11H22N2O2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-cyclopentyl-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C11H22N2O2S/c1-2-16(14,15)13-9-7-12(8-10-13)11-5-3-4-6-11/h11H,2-10H2,1H3 |
InChI Key |
KIQKWBXGCWYNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(ethylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for 1-Cyclopentyl-4-(ethylsulfonyl)piperazine typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(ethylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
1-Cyclopentyl-4-(ethylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituents at the 1- and 4-positions. Below is a systematic comparison of 1-cyclopentyl-4-(ethylsulfonyl)piperazine with structurally related compounds:
Structural Analogues and Substituent Effects
- The nitrobenzenesulfonyl group at the 4-position introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce metabolic stability . Comparison: The cyclopentyl group in 1-cyclopentyl-4-(ethylsulfonyl)piperazine offers moderate lipophilicity compared to benzhydryl, balancing solubility and membrane permeability.
Ethyl 4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxylate :
- A fluorophenylsulfonyl group at the 4-position provides electronegativity and metabolic resistance due to fluorine’s inertness. The ethyl carboxylate at the 1-position may improve solubility .
- Comparison : The ethylsulfonyl group in the target compound lacks aromaticity, likely reducing π-π stacking interactions with receptors but improving solubility over fluorophenylsulfonyl derivatives.
- 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine: A naphthylsulfonyl group at the 1-position and a cinnamyl group at the 4-position enhance aromatic interactions and conformational rigidity.
Impact of Substituents on Activity and Solubility
Spacer Groups :
- Piperazine derivatives with ethylene or methylene spacers between the core and substituents (e.g., 8ac, 8ad) exhibit higher aqueous solubility (80+ μM) due to reduced planarity and improved hydration. Direct attachment of bulky groups (e.g., N-phenylpiperazine) lowers solubility (<20 μM) .
- Relevance to Target Compound : The ethylsulfonyl group’s short chain may mimic spacer effects, balancing solubility and steric demands.
Substituent Electronics :
- Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl, nitro) exhibit enhanced binding to receptors like hA2AAR (Ki = 58 nM for benzyl-substituted piperazine) compared to electron-donating groups (e.g., methoxy) .
- Relevance : The ethylsulfonyl group’s moderate electronegativity may optimize receptor interactions without excessive metabolic instability.
Metabolic Stability
- Piperazine rings are metabolic hotspots. Deethylation (e.g., metabolite A/B in ) and N-oxidation (metabolite C) are common pathways.
- Comparison : The ethylsulfonyl group may resist deethylation better than N-ethylpiperazines, while the cyclopentyl group’s bulk could shield the piperazine ring from oxidative enzymes.
Receptor Binding and Selectivity
- Serotonin (5-HT1A) and Dopamine (DAT) Receptors: Arylpiperazines with 2-methoxyphenyl or naphthyl groups (e.g., compound 18 in ) show sub-nanomolar affinity for 5-HT1A (Ki = 0.6 nM). Bridged piperazines (e.g., compound 7 in ) retain DAT affinity (IC50 = 8.0 nM) with improved selectivity over serotonin transporters (SERT). Relevance: The cyclopentyl group in the target compound may mimic aryl substituents’ steric effects, while the ethylsulfonyl group could modulate selectivity between monoamine transporters.
Data Tables
Table 1: Substituent Effects on Piperazine Derivatives
*Estimated based on spacer group data .
Table 2: Receptor Affinity of Key Analogues
*Hypothetical based on structural analogs.
Biological Activity
1-Cyclopentyl-4-(ethylsulfonyl)piperazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperazine ring substituted with cyclopentyl and ethylsulfonyl groups, this compound exhibits a molecular formula of C12H19N3O2S and a molecular weight of 246.37 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in fields such as pharmacology, antimicrobial therapy, and oncology.
Biological Activity Overview
Research indicates that 1-cyclopentyl-4-(ethylsulfonyl)piperazine exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in modulating pathways associated with tumor growth and proliferation.
- Enzyme Interaction : The piperazine moiety allows for effective binding to enzyme active sites, influencing various physiological processes.
The mechanism of action of 1-cyclopentyl-4-(ethylsulfonyl)piperazine is primarily attributed to its ability to mimic natural substrates, facilitating its interaction with enzymes and receptors. This interaction can lead to modulation of signaling pathways, which may result in therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-cyclopentyl-4-(ethylsulfonyl)piperazine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclopentyl-4-(methylsulfonyl)piperazine | Methylsulfonyl group | Different reactivity and selectivity |
| 1-Cyclopentyl-4-(propylsulfonyl)piperazine | Propylsulfonyl group | Varying biological activity |
| 1-Cyclopentyl-4-(butylsulfonyl)piperazine | Butylsulfonyl group | Distinct pharmacological properties |
This table highlights how the specific substitution pattern on the piperazine ring contributes to the distinct chemical reactivity and biological activity of 1-cyclopentyl-4-(ethylsulfonyl)piperazine compared to its analogs.
Antimicrobial Activity
A study conducted on various piperazine derivatives, including 1-cyclopentyl-4-(ethylsulfonyl)piperazine, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disk diffusion methods, yielding zones of inhibition comparable to established antibiotics .
Anticancer Potential
In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that 1-cyclopentyl-4-(ethylsulfonyl)piperazine exhibited dose-dependent cytotoxicity. The IC50 values were determined through MTT assays, indicating effective growth inhibition at concentrations as low as 10 µM . Further studies are warranted to elucidate the specific pathways involved in its anticancer mechanisms.
Enzyme Inhibition Studies
The compound has been assessed for its potential as an enzyme inhibitor. Preliminary results indicate that it may inhibit specific kinases involved in cancer progression. The binding affinity was measured using surface plasmon resonance (SPR), showing promising interactions that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
